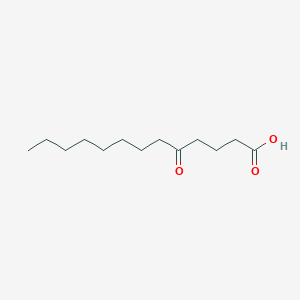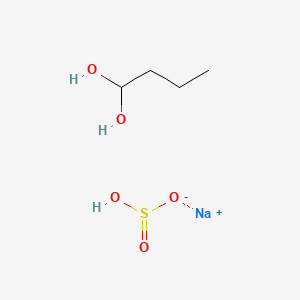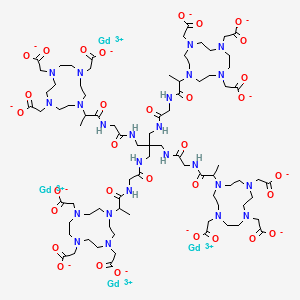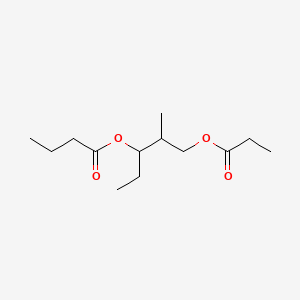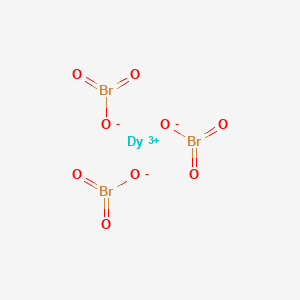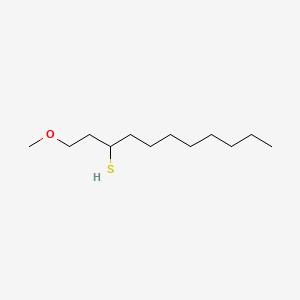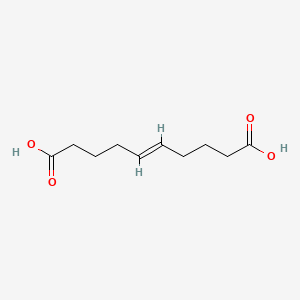
5-Decenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decenedioic acid is a medium-chain fatty acid with the molecular formula C10H16O4 It is characterized by the presence of a double bond at the fifth carbon position and two carboxylic acid groups at either end of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decenedioic acid typically involves the oxidation of unsaturated fatty acids or their derivatives. One common method is the oxidative cleavage of oleic acid, which can be achieved using potassium permanganate or ozone as oxidizing agents. The reaction conditions often include a solvent such as acetone or dichloromethane and a controlled temperature to ensure the selective cleavage of the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced through the microbial fermentation of renewable sources such as plant oils. Genetically engineered microorganisms, such as Candida tropicalis, are employed to convert fatty acids into the desired dicarboxylic acid through a series of enzymatic reactions. This method is considered environmentally friendly and sustainable compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Decenedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alcohols in the presence of a strong acid catalyst such as sulfuric acid.
Major Products:
Oxidation: Epoxides, diols, or further oxidized carboxylic acids.
Reduction: Primary alcohols.
Substitution: Esters.
Scientific Research Applications
5-Decenedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders.
Industry: It is used in the production of plasticizers, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 5-Decenedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA oxidase and dehydrogenase, leading to the production of energy and other metabolites. The double bond in its structure allows for specific interactions with enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
Decanedioic acid (Sebacic acid): A saturated dicarboxylic acid with similar industrial applications.
Hexanedioic acid (Adipic acid): A shorter-chain dicarboxylic acid used in the production of nylon.
Octanedioic acid (Suberic acid): Another medium-chain dicarboxylic acid with applications in polymer synthesis.
Uniqueness: 5-Decenedioic acid is unique due to the presence of a double bond, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. This unsaturation allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
39516-91-1 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(E)-dec-5-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-2H,3-8H2,(H,11,12)(H,13,14)/b2-1+ |
InChI Key |
WAGQZQAZCIOEDU-OWOJBTEDSA-N |
Isomeric SMILES |
C(C/C=C/CCCC(=O)O)CC(=O)O |
Canonical SMILES |
C(CC=CCCCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


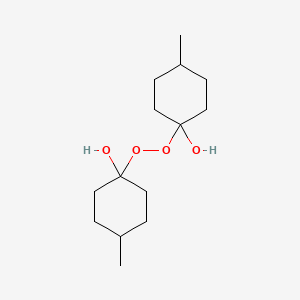

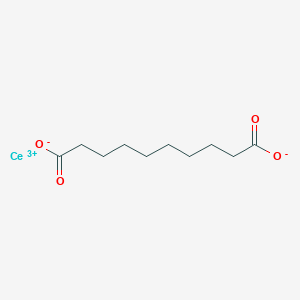
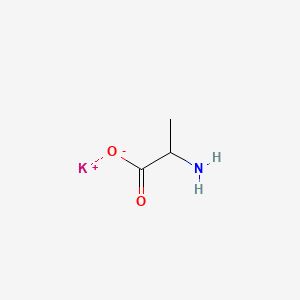
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)



